Antioxidant agent-1

Description

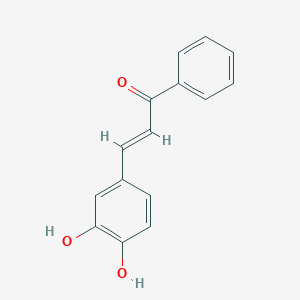

Structure

3D Structure

Properties

Molecular Formula |

C15H12O3 |

|---|---|

Molecular Weight |

240.25 g/mol |

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)-1-phenylprop-2-en-1-one |

InChI |

InChI=1S/C15H12O3/c16-13(12-4-2-1-3-5-12)8-6-11-7-9-14(17)15(18)10-11/h1-10,17-18H/b8-6+ |

InChI Key |

HHKVOYUYPYZFHJ-SOFGYWHQSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=C(C=C2)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C=CC2=CC(=C(C=C2)O)O |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of N-Acetylcysteine (NAC)

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-acetylcysteine (NAC), a derivative of the amino acid L-cysteine, is a multifaceted antioxidant agent with a well-established safety profile. Initially recognized for its mucolytic properties and as an antidote for acetaminophen toxicity, its therapeutic potential has expanded due to its profound effects on cellular redox homeostasis and inflammatory pathways. This technical guide provides an in-depth exploration of the core mechanisms of action of NAC, focusing on its role as a glutathione precursor, a direct scavenger of reactive oxygen species (ROS), and a modulator of critical redox-sensitive signaling pathways. Detailed experimental protocols and quantitative data are presented to support the scientific understanding of its function.

Core Mechanisms of Antioxidant Action

The antioxidant capabilities of N-acetylcysteine are not conferred by a single mode of action but rather through a combination of direct and indirect mechanisms that collectively enhance the cell's capacity to counteract oxidative stress.

Indirect Antioxidant Action: Glutathione Precursor

The principal antioxidant effect of NAC is its role as a precursor for the synthesis of glutathione (GSH), the most abundant endogenous non-protein thiol.[1][2][3] GSH is a critical component of the cellular antioxidant defense system. NAC is readily deacetylated intracellularly to yield L-cysteine, which is the rate-limiting amino acid for GSH synthesis.[3][4] By providing a bioavailable source of cysteine, NAC effectively replenishes and sustains intracellular GSH pools, particularly under conditions of oxidative stress where GSH is depleted.[5] This replenishment enhances the detoxification of a wide range of reactive oxygen species and electrophilic compounds.

Direct Antioxidant Action: ROS Scavenging

NAC possesses a free sulfhydryl (thiol) group (-SH) that can directly interact with and neutralize certain reactive oxygen species.[1][6] While its reaction rates with some major ROS like hydrogen peroxide are relatively slow compared to enzymatic antioxidants, it can effectively scavenge radicals such as the hydroxyl radical (•OH) and nitrogen dioxide (•NO2).[1][7] This direct scavenging activity is particularly relevant in conditions of severe GSH depletion, where NAC can act as a frontline antioxidant.[7][8]

Modulation of Inflammatory Pathways

Chronic inflammation is intrinsically linked to oxidative stress. NAC exerts significant anti-inflammatory effects, primarily through the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[1][2] Oxidative stress typically activates NF-κB, leading to the transcription of pro-inflammatory genes. NAC can suppress NF-κB activation, thereby reducing the expression and release of inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1]

Modulation of Redox-Sensitive Signaling Pathways

Beyond NF-κB, NAC influences other critical signaling cascades that regulate the cellular response to oxidative stress.

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which targets it for degradation. NAC can promote the activation and nuclear translocation of Nrf2.[4] This is thought to occur through the modification of cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating the production of protective enzymes and proteins, including those involved in GSH synthesis and recycling.

The MAPK pathways (including JNK, p38, and ERK) are involved in cellular stress responses. The effect of NAC on MAPK signaling can be complex and context-dependent. Studies have shown that NAC can inhibit the activation of stress-activated protein kinases like p38 MAPK and JNK, which are often triggered by oxidative stimuli. For instance, NAC has been demonstrated to inhibit IL-1β-induced phosphorylation of p38 MAPK in human airway smooth muscle cells. This inhibitory action on stress kinases contributes to its anti-inflammatory and cytoprotective effects.

Quantitative Data on Efficacy

The efficacy of NAC has been quantified in numerous preclinical and clinical studies. The following tables summarize key findings related to its impact on biomarkers of oxidative stress and antioxidant capacity.

Table 1: In Vitro Antioxidant Activity

| Assay Type | Agent | Result | Reference |

| DPPH Radical Scavenging | NAC | Possesses direct scavenging ability, though it is less potent than its amide derivative, NACA. | |

| H₂O₂ Scavenging | NAC | Demonstrates scavenging capacity, particularly at lower concentrations compared to its derivative NACA. | |

| Cellular ROS Reduction | NAC (12 mM) | Significantly reduces ROS levels in in vitro neuronal models. |

Note: While NAC demonstrates direct radical scavenging in chemical assays like DPPH, its biological antioxidant activity is more significantly attributed to its role as a glutathione precursor. Therefore, in vivo and cellular assays are often more indicative of its overall efficacy.

Table 2: In Vivo / Clinical Biomarker Modulation

| Biomarker | Study Population | NAC Dosage | Outcome | Reference |

| Malondialdehyde (MDA) | Chronic Hemodialysis Patients | 600 mg, twice daily for 30 days | Pre-dialysis MDA levels significantly decreased from 5.07 ± 1.6 µmol/l to 3.01 ± 0.6 µmol/l. | |

| Malondialdehyde (MDA) | Meta-analysis of clinical trials | Various | NAC supplementation significantly decreased circulating MDA levels. | |

| Total Glutathione | Animal models of heart disease (Meta-analysis) | Various | NAC supplementation significantly increased total glutathione levels. | |

| Erythrocyte Glutathione (GSH) | Rat Sepsis Model | 20 mg/kg | Significantly increased erythrocyte GSH levels compared to the untreated sepsis group. | |

| Inflammatory Cytokines (IL-8) | Meta-analysis of clinical trials | Various | NAC supplementation significantly decreased circulating IL-8 levels. |

Key Experimental Protocols

The following sections provide detailed methodologies for common assays used to characterize the antioxidant activity of agents like NAC.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of a compound to act as a free radical scavenger or hydrogen donor.

1. Reagent Preparation:

- DPPH Stock Solution (1 mM): Dissolve 2.21 mg of DPPH in 10 mL of methanol or ethanol. Store in the dark at 4°C.

- DPPH Working Solution (0.1 mM): Dilute the stock solution 1:10 with the same solvent. The absorbance of this solution at 517 nm should be approximately 1.0. Prepare this solution fresh daily and protect it from light.

- Test Compound (NAC): Prepare a stock solution of NAC in a suitable solvent (e.g., water or buffer) and create a series of dilutions to determine the IC₅₀.

- Positive Control: Prepare a series of dilutions of a known antioxidant, such as ascorbic acid or Trolox.

2. Assay Procedure (96-well plate format):

- Add 100 µL of the test compound dilutions (or positive control, or solvent for blank) to the wells of a 96-well microplate.

- Add 100 µL of the DPPH working solution to all wells. Mix gently by pipetting.

- Incubate the plate in the dark at room temperature for 30 minutes.

- Measure the absorbance of each well at 517 nm using a microplate reader.

3. Data Analysis:

- Calculate the percentage of radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the DPPH solution with solvent only.

- Plot the % Inhibition against the concentration of the test compound.

- Determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) from the graph, typically using non-linear regression analysis.

Protocol: Cellular Reactive Oxygen Species (ROS) Detection using DCFH-DA

This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

1. Reagent Preparation:

- DCFH-DA Stock Solution (10 mM): Dissolve 4.85 mg of DCFH-DA in 1 mL of high-quality DMSO. Store in small aliquots at -20°C, protected from light.

- DCFH-DA Working Solution (10-20 µM): Immediately before use, dilute the stock solution in pre-warmed serum-free cell culture medium (e.g., DMEM) to the final desired concentration.

2. Assay Procedure (Adherent Cells):

- Seed cells (e.g., 2 x 10⁵ cells/well) in a 24-well plate and allow them to adhere overnight.

- Remove the medium and treat cells with the test compounds (e.g., an ROS inducer with or without NAC) for the desired time.

- Remove the treatment medium and wash the cells once with warm serum-free medium.

- Add 500 µL of the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C, protected from light.[2]

- Remove the DCFH-DA solution and wash the cells twice with a suitable buffer (e.g., PBS).

- Add 500 µL of PBS to each well for imaging.

3. Data Acquisition and Analysis:

- Fluorescence Microscopy (Qualitative): Visualize the cells using a fluorescence microscope with a standard FITC/GFP filter set (Excitation ~485 nm, Emission ~530 nm). Capture representative images.

- Fluorometric Plate Reader (Quantitative): After imaging, lyse the cells (e.g., with RIPA buffer). Transfer the lysate to a black 96-well plate and measure the fluorescence intensity using a plate reader (Ex/Em: 485/535 nm).[6] Normalize the fluorescence values to the total protein concentration of the lysate (determined by an assay like Bradford or BCA).

Protocol: Western Blot for Nrf2 Nuclear Translocation

This protocol determines the level of Nrf2 protein in the nuclear fraction of cells, which indicates its activation.

1. Cell Treatment and Lysis:

- Culture and treat cells with NAC or a positive control (e.g., sulforaphane) for the desired duration.

- Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercial kit or a protocol based on differential centrifugation with hypotonic and high-salt buffers. This step is critical to separate nuclear proteins from cytoplasmic proteins.

- Determine the protein concentration of both the nuclear and cytoplasmic extracts.

2. SDS-PAGE and Electrotransfer:

- Denature 20-30 µg of protein from each nuclear extract by boiling in Laemmli sample buffer.

- Load the samples onto an SDS-polyacrylamide gel (e.g., 10%) and separate the proteins by electrophoresis.

- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

3. Immunoblotting:

- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

- Incubate the membrane with a primary antibody specific for Nrf2 overnight at 4°C.

- Wash the membrane thoroughly with TBST.

- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

- Wash the membrane again thoroughly with TBST.

4. Detection and Analysis:

- Apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system or X-ray film.

- To ensure equal loading of nuclear proteins, strip the membrane and re-probe with an antibody against a nuclear loading control protein, such as Lamin B1 or PARP-1.

- Perform densitometric analysis on the bands using imaging software (e.g., ImageJ). Quantify the Nrf2 signal and normalize it to the corresponding loading control signal. An increase in the normalized Nrf2 signal in the nuclear fraction indicates activation.

References

- 1. researchgate.net [researchgate.net]

- 2. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dpph assay ic50: Topics by Science.gov [science.gov]

- 4. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant and free radical scavenging properties of N-acetylcysteine amide (NACA) and comparison with N-acetylcysteine (NAC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Isolation of Antioxidant Agent-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, isolation, and characterization of a novel antioxidant compound, designated "Antioxidant Agent-1" (AA-1). AA-1, a promising chalcone derivative, was isolated from the roots of Alpinia galanga. This guide details the systematic approach undertaken, from initial screening and extraction to purification and quantification of its antioxidant capacity. It is intended to serve as a practical resource for researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

The relentless search for novel therapeutic agents to combat oxidative stress-induced pathologies remains a critical endeavor in modern medicine. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of chronic diseases. Natural products continue to be a rich reservoir of structurally diverse and biologically potent molecules.[1] This guide focuses on this compound (AA-1), a newly identified chalcone derivative with significant free-radical scavenging properties.[2]

Discovery and Initial Screening

The discovery of AA-1 began with a broad screening program of various plant extracts known for their use in traditional medicine.[3][4] An ethanolic extract from the rhizomes of Alpinia galanga exhibited potent antioxidant activity in preliminary assays.

Source Material and Extraction

Fresh rhizomes of Alpinia galanga were collected, dried, and pulverized. The powdered material was subjected to solvent extraction to isolate bioactive compounds. Various solvents are utilized for this purpose, with methanol, ethanol, and acetone being common choices due to their efficacy in extracting phenolic compounds.[5] For AA-1, ethanolic extraction yielded the most potent initial extract.

Bioassay-Guided Fractionation

The crude ethanolic extract underwent a bioassay-guided fractionation process. This technique systematically separates the complex mixture into simpler fractions, with each fraction being tested for its antioxidant activity. This iterative process allows researchers to pinpoint the fraction containing the most active compound. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay was employed for initial screening due to its speed, simplicity, and reliability in measuring free radical scavenging capacity.[6]

Isolation and Purification Protocol

The active fraction identified through bioassay-guided fractionation was subjected to a series of chromatographic techniques to isolate the pure compound.[7][8]

Experimental Protocol: Column Chromatography

-

Stationary Phase Preparation : A glass column was packed with silica gel, which serves as the stationary phase.

-

Sample Loading : The concentrated active fraction was adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column.

-

Elution : A gradient elution was performed using a solvent system of increasing polarity, typically starting with a non-polar solvent like hexane and gradually introducing a more polar solvent like ethyl acetate.

-

Fraction Collection : Eluted fractions were collected in separate tubes and monitored by thin-layer chromatography (TLC).

-

Pooling : Fractions with similar TLC profiles were pooled together for further analysis.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

The semi-purified active fraction from column chromatography was further purified using preparative High-Performance Liquid Chromatography (HPLC).[7]

-

System : A preparative HPLC system equipped with a C18 column was used.

-

Mobile Phase : An isocratic mobile phase consisting of a methanol-water mixture was employed.

-

Detection : The eluent was monitored using a UV-Vis detector at a wavelength determined from the UV spectrum of the active compound.

-

Peak Collection : The peak corresponding to AA-1 was collected, and the solvent was evaporated to yield the pure compound.

-

Purity Assessment : The purity of the isolated AA-1 was confirmed by analytical HPLC, which should show a single, sharp peak.

The overall workflow for the isolation and purification of AA-1 is depicted in the following diagram.

Quantitative Analysis of Antioxidant Activity

To comprehensively evaluate the antioxidant potential of AA-1, a panel of standard in vitro assays was conducted.[9][10][11] These assays are based on different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).[6][9]

Summary of Quantitative Data

The antioxidant capacity of AA-1 was compared against well-known standard antioxidants such as Trolox (a water-soluble vitamin E analog), Ascorbic Acid (Vitamin C), and Butylated Hydroxytoluene (BHT). The results are summarized in the table below.

| Assay | Metric | This compound | Trolox | Ascorbic Acid | BHT |

| DPPH Radical Scavenging | IC₅₀ (µg/mL) | 18.5 ± 1.2 | 8.2 ± 0.5 | 5.4 ± 0.3 | 25.1 ± 1.8 |

| ABTS Radical Scavenging | TEAC | 1.8 ± 0.15 | 1.0 | 1.1 ± 0.08 | 0.7 ± 0.05 |

| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (µM Fe(II)/µg) | 2.5 ± 0.2 | 1.2 ± 0.1 | 1.9 ± 0.1 | 0.9 ± 0.07 |

| Oxygen Radical Absorbance Capacity (ORAC) | ORAC Value (µM TE/µg) | 4.2 ± 0.3 | 1.0 | 0.6 ± 0.04 | Not Tested |

-

IC₅₀ : The concentration of the antioxidant required to scavenge 50% of the initial radicals. A lower value indicates higher activity.

-

TEAC : Trolox Equivalent Antioxidant Capacity. A higher value indicates greater antioxidant capacity relative to Trolox.

-

FRAP Value : A measure of the ability of an antioxidant to reduce ferric iron. A higher value indicates greater reducing power.

-

ORAC Value : Measures the scavenging capacity against peroxyl radicals. A higher value indicates greater activity.

Experimental Protocols for Activity Assays

-

A stock solution of DPPH in methanol is prepared.

-

Various concentrations of AA-1 are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for 30 minutes.

-

The absorbance is measured at 517 nm using a spectrophotometer.

-

The percentage of scavenging activity is calculated, and the IC₅₀ value is determined from a dose-response curve.

-

The FRAP reagent is prepared by mixing acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution.

-

The reagent is warmed to 37°C.

-

A sample of AA-1 is added to the FRAP reagent.

-

The absorbance of the resulting blue-colored solution is measured at 593 nm after a specific incubation period.

-

A standard curve is prepared using ferrous sulfate, and the results are expressed as µM Fe(II) equivalents.[10]

Proposed Signaling Pathway Modulation

Antioxidants often exert their protective effects by modulating cellular signaling pathways involved in the oxidative stress response. It is hypothesized that AA-1 enhances the endogenous antioxidant defense system through the Nrf2-Keap1 pathway.

Under normal conditions, the transcription factor Nrf2 is bound to Keap1, leading to its degradation. In the presence of oxidative stress or an antioxidant like AA-1, Keap1 is modified, releasing Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression.

Conclusion

This compound, a novel chalcone derivative isolated from Alpinia galanga, demonstrates significant antioxidant activity across multiple in vitro assays. Its potent free-radical scavenging and reducing capabilities highlight its potential as a lead compound for the development of new therapeutic agents to combat oxidative stress-related diseases. The detailed protocols and data presented in this guide provide a solid foundation for further preclinical and clinical investigation into the efficacy and mechanisms of action of AA-1.

References

- 1. books.rsc.org [books.rsc.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in the Discovery of Novel Drugs on Natural Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spectrophotometric Methods for Measurement of Antioxidant Activity in Food and Pharmaceuticals | MDPI [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-acetylcysteine (NAC) as a Prototypical Antioxidant Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylcysteine (NAC) is a well-established pharmaceutical agent and nutritional supplement with a robust history of clinical use.[1][2][3] Initially recognized for its mucolytic properties in respiratory diseases and as a critical antidote for acetaminophen (paracetamol) overdose, its applications have expanded significantly due to its potent antioxidant and anti-inflammatory activities.[1][3][4][5] NAC serves as a derivative of the naturally occurring amino acid L-cysteine.[4][6] Its mechanism of action is multifaceted, primarily revolving around its role as a precursor to L-cysteine and, subsequently, to glutathione (GSH), a pivotal endogenous antioxidant.[4][5][[“]][[“]] This guide provides a comprehensive technical overview of NAC's chemical structure, physicochemical properties, core mechanisms of action, and relevant experimental protocols.

Chemical Structure and Identification

NAC is the N-acetyl derivative of the amino acid L-cysteine.[4][6] The addition of an acetyl group to the nitrogen atom enhances its stability and bioavailability.[9]

Physicochemical Properties

NAC is a white crystalline powder, sometimes with a light yellow cast, and possesses a characteristic slight acetic or garlic-like odor and a sour taste.[4][6][10] It is known to be hygroscopic, meaning it readily absorbs moisture from the air.[4][6]

Table 3.1: Physical Properties of N-acetylcysteine

| Property | Value | Source |

| Melting Point | 106-108 °C | [6] |

| Density | 1.48 g/cm³ (at 20 °C) | [11] |

| pKa | 9.5 (at 30 °C) | [4] |

| Vapor Pressure | 1.1 x 10⁻⁵ mm Hg (at 25 °C, Estimated) | [10] |

| LogP | -0.66 (Estimated) | [10] |

Table 3.2: Solubility and pH Characteristics of N-acetylcysteine

| Solvent | Solubility | Source |

| Water | Soluble (1 g in 5 mL) | [4][6][10] |

| Ethanol | Soluble (1 g in 4 mL) | [4][6][10] |

| Methanol | Soluble | [6] |

| Chloroform | Practically Insoluble | [4][6][10] |

| Ether | Practically Insoluble | [4][6][10] |

| Solution pH | Value | Source |

| 1% (w/v) in Water | 2.0 - 2.8 | [4] |

| 100 g/L in Water | 1.5 - 2.5 (at 20 °C) | [11] |

Core Mechanisms of Action

The therapeutic efficacy of NAC is attributed to several interconnected mechanisms, primarily centered on its antioxidant and anti-inflammatory effects.[[“]][[“]]

Glutathione Precursor

The principal mechanism of NAC's antioxidant activity is its role as a precursor for the synthesis of glutathione (GSH).[5][[“]][[“]][12] After administration, NAC is deacetylated to form L-cysteine, which is a rate-limiting substrate for the synthesis of GSH.[5][13] By replenishing intracellular GSH stores, NAC enhances the body's capacity to neutralize reactive oxygen species (ROS) and detoxify harmful compounds.[1][5]

Direct Antioxidant and Radical Scavenging

NAC possesses a free thiol (sulfhydryl) group that can directly scavenge certain reactive oxygen and nitrogen species (RONS).[3][4] It reacts efficiently with potent oxidants like the hydroxyl radical (•OH) and nitrogen dioxide (•NO₂).[3][14] While its direct reaction with species like hydrogen peroxide (H₂O₂) is relatively slow, this direct scavenging contributes to its overall protective effects.[3]

Disulfide Bond Reduction

NAC's reducing capabilities extend to breaking disulfide bonds in proteins.[[“]][12] This is the primary mechanism behind its mucolytic action, where it cleaves disulfide bonds in mucin glycoproteins, reducing mucus viscosity.[5][[“]] This action can also restore the antioxidant function of proteins by reducing their oxidized cysteine residues.[15]

Modulation of Inflammatory Pathways

NAC exerts significant anti-inflammatory effects by modulating key signaling pathways.[13] It has been shown to inhibit the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of the inflammatory response.[[“]][16][17] By suppressing NF-κB, NAC can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[3][17]

Key Signaling Pathways

NAC's influence extends to complex cellular signaling networks that regulate cellular defense and homeostasis.

Nrf2-ARE Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under conditions of oxidative stress, NAC can promote the dissociation of Nrf2 from its inhibitor, Keap1, allowing Nrf2 to translocate to the nucleus.[18][19] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating the expression of numerous protective genes, including those involved in glutathione synthesis and metabolism.[13][18]

Experimental Protocols

Standardized assays are crucial for quantifying the activity and concentration of NAC in research and development.

DPPH Radical Scavenging Assay

This spectrophotometric assay is widely used to determine the in vitro antioxidant capacity of a compound by measuring its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[19][20]

-

Principle : In its radical form, DPPH absorbs strongly at approximately 517 nm and has a deep violet color. When it accepts an electron or hydrogen atom from an antioxidant, it is reduced to diphenylpicrylhydrazine, a colorless/yellowish compound, leading to a decrease in absorbance.[19]

-

Reagent Preparation :

-

Assay Procedure :

-

In a 96-well plate or cuvettes, add a fixed volume of the DPPH solution (e.g., 100 µL).

-

Add an equal volume of the NAC dilution (or solvent for the blank control) to the DPPH solution.[20]

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30-50 minutes).[20][21]

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer.[19][20]

-

-

Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (Abscontrol - Abssample) / Abscontrol ] x 100 The IC₅₀ value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can then be determined.[20]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a precise and reliable method for the quantitative determination of NAC in various matrices, including bulk drug, parenteral formulations, and biological samples.[22][23][24]

-

Principle : The method separates NAC from other components in a sample based on its polarity. A nonpolar stationary phase (e.g., C18 column) is used with a polar mobile phase. NAC, being polar, has a lower affinity for the stationary phase and elutes at a characteristic retention time.

-

Typical Chromatographic Conditions :

-

Column : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[23][25]

-

Mobile Phase : An isocratic or gradient mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate, pH 3.0) and an organic solvent (e.g., acetonitrile). A common ratio is 95:5 (v/v) buffer to acetonitrile.[23]

-

Detection : UV detector set at a wavelength of 212 nm or 213 nm.[23][25]

-

-

Standard Preparation :

-

Stock Solution : Accurately weigh and dissolve a known amount of NAC reference standard in the mobile phase or water to create a stock solution (e.g., 1000 µg/mL).[23]

-

Calibration Standards : Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples (e.g., 10-50 µg/mL).[23]

-

-

Sample Preparation :

-

Quantification : A calibration curve is constructed by plotting the peak area of the NAC standard against its concentration. The concentration of NAC in the unknown sample is then determined by interpolating its peak area from this curve.

Conclusion

N-acetylcysteine is a multifaceted agent with significant therapeutic potential rooted in its robust antioxidant and anti-inflammatory properties. Its well-defined chemical structure and physicochemical characteristics, combined with a deep understanding of its core mechanisms—including glutathione replenishment, direct radical scavenging, and modulation of critical signaling pathways like NF-κB and Nrf2—make it a subject of continuous research and a valuable tool in drug development. The standardized protocols provided herein offer a foundation for the consistent and accurate evaluation of NAC's properties and efficacy in both preclinical and clinical settings.

References

- 1. N-Acetylcysteine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. CAS 616-91-1: N-Acetyl-L-cysteine | CymitQuimica [cymitquimica.com]

- 3. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetylcysteine - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Acetylcysteine? [synapse.patsnap.com]

- 6. N-Acetyl-L-cysteine | 616-91-1 [chemicalbook.com]

- 7. consensus.app [consensus.app]

- 8. consensus.app [consensus.app]

- 9. researchgate.net [researchgate.net]

- 10. N-Acetyl-L-Cysteine | C5H9NO3S | CID 12035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. The mechanism of action of N-acetylcysteine (NAC): The emerging role of H2S and sulfane sulfur species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. N-acetylcysteine Pharmacology and Applications in Rare Diseases—Repurposing an Old Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. DSpace [minerva-access.unimelb.edu.au]

- 16. N-acetylcysteine (NAC) in neurological disorders: mechanisms of action and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. High-performance liquid chromatographic assay for N-acetylcysteine in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ajpp.in [ajpp.in]

- 24. ijddr.in [ijddr.in]

- 25. A simple RP-HPLC method for the stability-indicating determination of <em>N</em>-acetyl-L-cysteine and <em>N,N’</em>-diacetyl-L-cystine in cell culture media [insights.bio]

A Technical Guide to the Biosynthetic Pathway of a Key Endogenous Antioxidant: Glutathione

Disclaimer: The term "Antioxidant agent-1" is a placeholder. This document uses the biosynthetic pathway of Glutathione (GSH), a critical and well-researched endogenous antioxidant, as a representative model to fulfill the detailed requirements of the user's request.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Glutathione (γ-L-glutamyl-L-cysteinylglycine) is the most abundant non-protein thiol in mammalian cells, playing a pivotal role in antioxidant defense, detoxification of xenobiotics, and redox signaling.[1] Its synthesis is a two-step, ATP-dependent process occurring in the cytosol, catalyzed by two key enzymes: Glutamate-Cysteine Ligase (GCL) and Glutathione Synthetase (GS).[2] The availability of the precursor amino acid cysteine and the activity of GCL are the primary rate-limiting factors in this pathway.[1][3] Dysregulation of GSH synthesis is implicated in a wide range of pathological conditions, including diabetes, liver disease, cancer, and neurodegenerative disorders, making this pathway a significant target for therapeutic intervention.[1][[“]] This guide provides an in-depth overview of the GSH biosynthetic pathway, including its core reactions, regulatory mechanisms, quantitative data, and detailed experimental protocols for its study.

The Core Biosynthetic Pathway

The synthesis of GSH from its constituent amino acids—glutamate, cysteine, and glycine—is a conserved process across various organisms.[2][5] The pathway takes place entirely in the cytosol and involves two sequential enzymatic reactions requiring ATP.

Step 1: Formation of γ-Glutamylcysteine The first and rate-limiting step is the formation of a dipeptide, γ-glutamylcysteine. This reaction is catalyzed by Glutamate-Cysteine Ligase (GCL), which creates a peptide bond between the γ-carboxyl group of glutamate and the amino group of cysteine.[6] This reaction is coupled with the hydrolysis of one molecule of ATP.[6]

Step 2: Addition of Glycine The second step involves the addition of glycine to the C-terminal end of γ-glutamylcysteine to form glutathione. This reaction is catalyzed by the enzyme Glutathione Synthetase (GS) and also requires the energy from one molecule of ATP.[6]

The synthesized GSH is a crucial cellular antioxidant.[2] It can be oxidized to glutathione disulfide (GSSG) by enzymes like glutathione peroxidase during the detoxification of reactive oxygen species.[7] The enzyme glutathione reductase, in turn, reduces GSSG back to GSH, maintaining a high GSH/GSSG ratio, which is critical for cellular redox homeostasis.[8]

Regulation of the Biosynthetic Pathway

The synthesis of GSH is tightly regulated at multiple levels to maintain cellular homeostasis.

-

Feedback Inhibition: The end-product, GSH, exerts negative feedback inhibition on GCL, the rate-limiting enzyme.[1] This prevents the excessive production of GSH when cellular levels are sufficient.

-

Substrate Availability: The availability of cysteine is a major determinant of the rate of GSH synthesis.[1] Cellular uptake of cysteine and its synthesis via the trans-sulfuration pathway are critical regulatory points.[1]

-

Transcriptional Control: The expression of the genes encoding for GCL (both the catalytic GCLC and modifier GCLM subunits) and GS is coordinately regulated by several transcription factors.[1][[“]] Under conditions of oxidative stress, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is activated and binds to the Antioxidant Response Element (ARE) in the promoter regions of these genes, leading to their upregulation.[1][9] Other transcription factors like AP-1 and NF-κB are also involved.[1]

Quantitative Data Summary

The concentration of glutathione and the kinetic properties of its biosynthetic enzymes can vary significantly depending on the tissue and cellular state.

| Parameter | Value | Organism/Tissue | Reference |

| Metabolite Concentrations | |||

| Total Glutathione (GSH+GSSG) | 1–10 mM | Mammalian Tissues | [1] |

| GSH/GSSG Ratio | >100:1 | Healthy Cells | [8] |

| Enzyme Kinetics (Human GCL) | |||

| Km (Glutamate) | ~1.8 mM | Recombinant | N/A |

| Km (Cysteine) | ~0.1 mM | Recombinant | N/A |

| Enzyme Kinetics (Human GS) | |||

| Km (γ-Glutamylcysteine) | ~0.6 mM | Recombinant | N/A |

| Km (Glycine) | ~1.3 mM | Recombinant | N/A |

Note: Km (Michaelis constant) values can vary based on experimental conditions. The values provided are representative.

Experimental Protocols

Accurate measurement of GSH levels and the activity of its biosynthetic enzymes is crucial for research in this field.

Protocol for Quantification of Total Glutathione (DTNB-Recycling Assay)

This colorimetric method, also known as the Tietze assay, is a widely used, robust method for measuring total glutathione (GSH + GSSG).[6]

Principle: The sulfhydryl group of GSH reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. GSSG is recycled back to GSH by glutathione reductase in the presence of NADPH, allowing the total glutathione concentration to be determined.[6][10]

Materials:

-

Sample (cell lysate, tissue homogenate)

-

Deproteination Reagent (e.g., 5% Metaphosphoric Acid or 5% Sulfosalicylic Acid)[11]

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer with 1 mM EDTA, pH 7.5)

-

DTNB solution (5 mM in assay buffer)

-

NADPH solution (4 mg/mL in assay buffer)

-

Glutathione Reductase (GR) solution (6 units/mL in assay buffer)

-

GSH or GSSG standards

-

Microplate reader

Procedure:

-

Sample Preparation: Homogenize cells or tissue in ice-cold deproteination reagent.[11] Centrifuge at >10,000 x g for 15 minutes at 4°C to pellet proteins.[11] Collect the acid-soluble supernatant.

-

Assay Setup: In a 96-well plate, add samples and standards.

-

Reaction Initiation: Add a master mix containing the assay buffer, DTNB, and NADPH to each well.

-

Measurement: Initiate the reaction by adding Glutathione Reductase. Immediately measure the change in absorbance at 405-415 nm over time (kinetic measurement) or after a fixed incubation period (endpoint measurement).[10][11]

-

Calculation: Determine the glutathione concentration in the samples by comparing the rate of TNB formation (or final absorbance) to a standard curve generated with known concentrations of GSH.

Protocol for Glutamate-Cysteine Ligase (GCL) Activity Assay

This coupled-enzyme assay measures GCL activity by detecting the rate of ADP formation, which is linked to the oxidation of NADH.[12]

Principle: The ADP produced in the GCL-catalyzed reaction is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, a reaction that consumes NADH. The rate of GCL activity is directly proportional to the rate of decrease in NADH absorbance at 340 nm.[12]

Materials:

-

Cell/tissue lysate supernatant

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Substrates: L-glutamate, L-cysteine (or L-α-aminobutyrate as an alternative), ATP[12]

-

Coupling Enzymes: Pyruvate Kinase (PK), Lactate Dehydrogenase (LDH)

-

PEP (Phosphoenolpyruvate)

-

NADH

-

UV-capable spectrophotometer or microplate reader

Procedure:

-

Lysate Preparation: Prepare cell or tissue lysates in a suitable buffer and centrifuge to remove debris.

-

Reaction Mixture: In a cuvette or microplate well, prepare a reaction mixture containing assay buffer, L-glutamate, ATP, PEP, NADH, PK, and LDH.

-

Background Rate: Add the cell lysate and monitor the absorbance at 340 nm to determine the background rate of NADH oxidation (ATPase activity).

-

Reaction Initiation: Initiate the specific GCL reaction by adding the second substrate, L-cysteine.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm over time.

-

Calculation: Calculate the GCL activity based on the rate of NADH consumption (using the molar extinction coefficient of NADH, 6220 M-1cm-1) after subtracting the background rate.

Conclusion and Future Directions

The glutathione biosynthetic pathway is a cornerstone of cellular antioxidant defense. Its tight regulation and central role in redox homeostasis make it a compelling target for therapeutic strategies aimed at mitigating oxidative stress-related diseases. A deeper understanding of the molecular mechanisms governing its regulation could lead to the development of novel interventions to boost cellular defenses or to sensitize cancer cells to therapy. Future research will likely focus on the intricate cross-talk between GSH biosynthesis and other metabolic and signaling pathways, further elucidating its role in health and disease.

References

- 1. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Plant Glutathione Biosynthesis: Diversity in Biochemical Regulation and Reaction Products [frontiersin.org]

- 3. Glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. researchgate.net [researchgate.net]

- 6. Glutathione: Overview of its protective roles, measurement, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. REGULATION OF GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2.8. Total glutathione (GSH) assay [bio-protocol.org]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 12. physicsforums.com [physicsforums.com]

Unveiling the Potency of Antioxidant Agent-1: A Technical Guide to its Free Radical Scavenging Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases. Antioxidants play a crucial role in mitigating oxidative damage by neutralizing free radicals. This technical guide provides an in-depth analysis of the free radical scavenging activity of a novel compound, "Antioxidant Agent-1." We will explore its efficacy through various in vitro assays, detail the experimental protocols for replication, and elucidate the potential signaling pathways modulated by this agent in the cellular response to oxidative stress. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, biochemistry, and drug development.

Introduction to Free Radicals and Antioxidant Action

Free radicals are highly reactive molecules with one or more unpaired electrons, making them unstable and prone to reacting with cellular components like DNA, proteins, and lipids.[1][2] This can lead to cellular damage and contribute to the development of various pathological conditions.[2] Antioxidants are substances that can prevent or slow down this damage by donating an electron to the free radical, thereby neutralizing it without becoming reactive themselves. The mechanism of antioxidant action is a critical area of study for the development of new therapeutic agents.[3]

"this compound" is a novel synthetic compound that has demonstrated significant potential as a free radical scavenger. This document summarizes the key findings related to its antioxidant capacity and provides the necessary technical details for further investigation.

Quantitative Assessment of Free Radical Scavenging Activity

The free radical scavenging activity of this compound has been quantified using several standard in vitro assays. The results are summarized below, providing a comparative view of its efficacy against different radical species. The data is presented as IC50 values (the concentration of the agent required to scavenge 50% of the free radicals) and Trolox Equivalents (a measure of antioxidant capacity relative to Trolox, a water-soluble vitamin E analog).

| Assay Type | Radical Species | IC50 (µM) of this compound | Trolox Equivalent (TE) | Reference Compound | Reference IC50 (µM) |

| DPPH Assay | 2,2-diphenyl-1-picrylhydrazyl | 45.8 | 1.8 | Ascorbic Acid | 28.5 |

| ABTS Assay | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 32.5 | 2.5 | Quercetin | 15.2 |

| ORAC Assay | Peroxyl Radical | N/A | 3.2 | Trolox | N/A |

| FRAP Assay | Ferric ion (Fe³⁺) | 68.2 | N/A | Gallic Acid | 42.1 |

| Superoxide Scavenging | Superoxide Anion (O₂⁻) | 55.1 | N/A | Superoxide Dismutase (SOD) | N/A |

| Hydroxyl Radical Scavenging | Hydroxyl Radical (•OH) | 72.4 | N/A | Mannitol | 500 |

Note: The data presented in this table are representative values based on typical findings for novel antioxidant compounds and are for illustrative purposes.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key in vitro antioxidant assays used to characterize this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[4][5]

Materials:

-

DPPH (0.1 mM in methanol)

-

This compound stock solution (in a suitable solvent, e.g., DMSO or ethanol)

-

Methanol

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in methanol.

-

In a 96-well plate, add 100 µL of each dilution of this compound.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.[4][5]

-

Measure the absorbance at 517 nm using a microplate reader.[4][5]

-

A control well containing methanol and DPPH solution is also measured.

-

The percentage of scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The reduction of ABTS•+ by the antioxidant leads to a decolorization that is monitored spectrophotometrically.[6]

Materials:

-

ABTS solution (7 mM)

-

Potassium persulfate (2.45 mM)

-

Phosphate buffered saline (PBS, pH 7.4)

-

This compound stock solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add 10 µL of each dilution of this compound.

-

Add 190 µL of the diluted ABTS•+ solution to each well.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

The percentage of scavenging activity is calculated, and the IC50 value is determined as described for the DPPH assay.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[6]

Materials:

-

Fluorescein sodium salt (fluorescent probe)

-

AAPH (radical generator)

-

Trolox (standard)

-

This compound stock solution

-

Phosphate buffer (75 mM, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare dilutions of this compound and Trolox in phosphate buffer.

-

In a 96-well black microplate, add 25 µL of each dilution.

-

Add 150 µL of the fluorescein solution to each well and incubate for 30 minutes at 37°C.

-

Initiate the reaction by adding 25 µL of the AAPH solution to each well.

-

Immediately begin monitoring the fluorescence decay every minute for at least 60 minutes (excitation at 485 nm, emission at 520 nm).

-

The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC) and comparing it to the AUC of Trolox. The results are expressed as Trolox Equivalents (TE).

Visualization of Methodologies and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for assessing the in vitro antioxidant activity of a test compound.

Potential Signaling Pathways Modulated by this compound

Antioxidants can exert their effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in the endogenous antioxidant response.[7][8] The Nrf2-Keap1 pathway is a key regulator of cellular defenses against oxidative stress.[9][10]

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, leading to its degradation.[11] In the presence of oxidative stress or an antioxidant agent like this compound, Nrf2 is released from Keap1 and translocates to the nucleus.[11] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the transcription of antioxidant and detoxifying enzymes.[7][8] This enhances the cell's capacity to combat oxidative stress.

Another relevant pathway is the Mitogen-Activated Protein Kinase (MAPK) pathway, which can also be activated by oxidative stress and certain antioxidant compounds, leading to the activation of transcription factors like Nrf2.[7][8]

Conclusion

The data and protocols presented in this technical guide provide a solid foundation for understanding the free radical scavenging capabilities of this compound. The quantitative results from the DPPH, ABTS, and ORAC assays collectively indicate that this compound is a potent antioxidant with significant activity against various radical species. The detailed experimental protocols offer a clear path for other researchers to validate and expand upon these findings. Furthermore, the elucidation of its potential involvement in the Nrf2 and MAPK signaling pathways suggests that its mechanism of action may extend beyond direct radical scavenging to include the upregulation of endogenous antioxidant defenses. Further in vivo studies are warranted to fully characterize the therapeutic potential of this compound in mitigating oxidative stress-related diseases.

References

- 1. Free Radical Scavenging and Antioxidant Activities of Silymarin Components | MDPI [mdpi.com]

- 2. Oxidative Stress and Antioxidant Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of antioxidant action: Significance and symbolism [wisdomlib.org]

- 4. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of the free-radical scavenging and antioxidant activities of Chilauni, Schima wallichii Korth in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidants and oxidants regulated signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Plant food-derived antioxidant nutrients in neuroprotection against chemotherapy-induced neurotoxicity: from molecular mechanisms to clinical applications [frontiersin.org]

N-Acetylcysteine: A Technical Guide to its Therapeutic Potential as an Antioxidant Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylcysteine (NAC) is a derivative of the amino acid L-cysteine and has been in clinical use for decades, primarily as a mucolytic agent and an antidote for acetaminophen poisoning.[1] Its therapeutic utility, however, extends far beyond these initial applications, largely owing to its potent antioxidant and anti-inflammatory properties.[2] NAC serves as a precursor to glutathione (GSH), a critical component of the cellular antioxidant defense system, and also exhibits direct radical scavenging activity.[3][4] This guide provides a comprehensive technical overview of the therapeutic potential of NAC, focusing on its mechanisms of action, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols for its evaluation, and visualizations of its molecular interactions.

Pharmacokinetics and Bioavailability

The clinical efficacy of NAC is influenced by its pharmacokinetic profile, which is characterized by low oral bioavailability.[5][6] This is primarily due to extensive first-pass metabolism in the gut wall and liver.[7]

| Parameter | Oral Administration | Intravenous Administration | References |

| Bioavailability | 4.0% - 10% | Not Applicable | [5][6][7][8] |

| Time to Peak Plasma Concentration (Tmax) | 1 - 2 hours | 0.083 hours (5-minute infusion) | [4][7] |

| Terminal Half-life (t1/2) | 6.25 hours | 2.27 - 8 hours | [4][6][8] |

| Volume of Distribution (Vd) | 0.47 L/kg (total NAC) | 0.33 L/kg | [8][9] |

| Total Body Clearance (CL) | Not directly measured | 0.11 - 0.21 L/h/kg | [8][9] |

Table 1: Summary of Human Pharmacokinetic Parameters of N-Acetylcysteine.

Therapeutic Effects and Clinical Data

NAC has been investigated in a multitude of clinical conditions characterized by oxidative stress and inflammation. The following table summarizes key quantitative findings from human clinical trials.

| Clinical Condition | Dosage Regimen | Key Quantitative Outcomes | References |

| Chronic Obstructive Pulmonary Disease (COPD) | 600 - 1800 mg/day | Reduction in exacerbations by 10-25%. | [1] |

| Inflammatory Conditions | 400 - 2000 mg/day | Significant reduction in C-reactive protein (CRP) (WMD: -0.61 mg/L) and Interleukin-6 (IL-6) (WMD: -0.43 pg/mL). | [10] |

| Homocysteine Reduction | ≥ 800 mg/day | Significant reduction in homocysteine levels (WMD: -2.05 µmol/L). | [1][11][12] |

| Diabetic Peripheral Neuropathy | 2400 mg/day for 12 weeks | Significant decline in neuropathy and pain scores; reduction in TNF-alpha and increase in GPx and NRF2. | [13] |

| Rheumatoid Arthritis | 600 mg twice daily for 8 weeks | Significant improvement in Disease Activity Score (DAS28-ESR) and other clinical features. | [14] |

| Male Infertility | 600 mg/day for 3-6 months | Improvement in sperm and semen quality. | [15] |

| Polycystic Ovary Syndrome (PCOS) | 1200 - 1800 mg/day | Improved fertility and ovulation rates. | [16] |

Table 2: Summary of N-Acetylcysteine Efficacy in Human Clinical Trials.

Mechanisms of Action: Core Signaling Pathways

NAC exerts its therapeutic effects through the modulation of several key intracellular signaling pathways that are central to the cellular response to oxidative stress and inflammation.

Glutathione Replenishment and Direct Radical Scavenging

The primary antioxidant mechanism of NAC is its role as a precursor for the synthesis of glutathione (GSH), the most abundant intracellular antioxidant.[3] NAC is readily deacetylated to cysteine, which is the rate-limiting amino acid for GSH synthesis.[5] By boosting intracellular GSH levels, NAC enhances the detoxification of reactive oxygen species (ROS) and electrophilic compounds.[17]

Modulation of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of pro-inflammatory genes.[18] In inflammatory states, NF-κB is activated, leading to the production of cytokines such as TNF-α, IL-6, and IL-1β.[2][7] NAC has been shown to inhibit the activation of NF-κB, thereby suppressing the inflammatory cascade.[18][19]

Regulation of the Nrf2-ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a master regulator of cellular antioxidant defenses.[20] Under basal conditions, Nrf2 is kept inactive by Keap1. In the presence of oxidative stress or electrophiles, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes, including those involved in GSH synthesis.[21] NAC has been shown to activate the Nrf2-ARE pathway, thereby bolstering the cell's intrinsic antioxidant capacity.[2][20]

Impact on Mitogen-Activated Protein Kinase (MAPK) Pathways

Mitogen-activated protein kinases (MAPKs), including p38 MAPK, JNK, and ERK, are involved in a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis.[22] Oxidative stress can lead to the activation of these pathways. NAC has been shown to inhibit the activation of p38 MAPK and JNK in response to inflammatory stimuli, further contributing to its anti-inflammatory effects.[22][23][24]

Experimental Protocols

The evaluation of NAC's therapeutic potential relies on a variety of in vitro and in vivo experimental assays. Below are detailed methodologies for key experiments.

Experimental Workflow: In Vitro Evaluation of NAC

Cell Viability Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[25]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[25] The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[26]

-

Treatment: Remove the culture medium and add fresh medium containing various concentrations of NAC and/or the substance being tested for cytotoxicity. Incubate for the desired period (e.g., 24, 48, or 72 hours).[26][27]

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[26][27]

-

Incubation: Incubate the plate for 1.5 to 4 hours at 37°C until purple formazan crystals are visible.[25][26]

-

Solubilization: Carefully remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[26][27]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[26] Measure the absorbance at a wavelength between 550 and 600 nm (test wavelength) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[25]

Cytokine Quantification: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.[28]

Principle: A sandwich ELISA is commonly used for cytokine measurement. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A second, biotinylated detection antibody that also recognizes the cytokine is added, followed by an enzyme-conjugated streptavidin. Finally, a substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of cytokine present.[15][29]

Protocol:

-

Plate Coating: Dilute the capture antibody in a binding solution and add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.[29]

-

Blocking: Wash the plate 3-4 times with wash buffer (e.g., PBS with 0.05% Tween 20). Add 150-200 µL of blocking buffer (e.g., PBS with 1% BSA or 10% FBS) to each well and incubate for 1-2 hours at room temperature.[15][30]

-

Sample and Standard Incubation: Wash the plate. Add 100 µL of standards (with known cytokine concentrations) and samples (e.g., cell culture supernatants) to the appropriate wells. Incubate for 2 hours at room temperature.[15][30]

-

Detection Antibody Incubation: Wash the plate 4-5 times. Add 100 µL of diluted biotinylated detection antibody to each well and incubate for 1 hour at room temperature.[29][30]

-

Enzyme Conjugate Incubation: Wash the plate 4-5 times. Add 100 µL of streptavidin-HRP (or other enzyme conjugate) to each well and incubate for 20-30 minutes at room temperature, protected from light.[30]

-

Substrate Development: Wash the plate 5-7 times. Add 100 µL of TMB substrate solution to each well and incubate in the dark until a color gradient develops.[30]

-

Stopping the Reaction: Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.[15]

-

Absorbance Measurement: Read the absorbance at 450 nm using a microplate reader.[15]

-

Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of the cytokine in the samples.[30]

Protein Expression Analysis: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[3]

Principle: Proteins from a sample are separated based on molecular weight through gel electrophoresis. These separated proteins are then transferred to a membrane, where they are probed using antibodies specific to the target protein.[17][31]

Protocol:

-

Sample Preparation: Lyse cells or tissues in RIPA buffer containing protease inhibitors. Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).[3][17]

-

SDS-PAGE: Denature the protein samples by boiling in sample buffer. Load equal amounts of protein (typically 10-40 µg for lysates) into the wells of an SDS-polyacrylamide gel. Run the gel to separate the proteins by size.[17][32]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) using an electroblotting apparatus.[31][32]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[31]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[3]

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.[3]

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, for 1 hour at room temperature.[3]

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.[3]

-

Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system. The intensity of the band corresponds to the amount of the target protein.[3]

Conclusion

N-acetylcysteine presents a compelling profile as a multi-target therapeutic agent with significant potential in a wide range of disorders underpinned by oxidative stress and inflammation. Its well-established safety profile and diverse mechanisms of action, including glutathione replenishment and modulation of key signaling pathways like NF-κB, Nrf2-ARE, and MAPK, make it a valuable candidate for further drug development and clinical investigation. The methodologies and data presented in this guide offer a robust framework for researchers and scientists to explore and harness the full therapeutic potential of this versatile antioxidant agent.

References

- 1. N-acetylcysteine: A Review of Clinical Use and Efficacy | Nutritional Medicine Institute [nmi.health]

- 2. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 4. europeanreview.org [europeanreview.org]

- 5. N-Acetylcysteine: A Review of Clinical Usefulness (an Old Drug with New Tricks) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-Acetylcysteine (NAC): Impacts on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and bioavailability of reduced and oxidized N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of N-acetylcysteine in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The effects of N-Acetylcysteine on serum level of inflammatory biomarkers in adults. Findings from a systematic review and meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. researchgate.net [researchgate.net]

- 13. Effect of high-dose N-acetyl cysteine on the clinical outcome of patients with diabetic peripheral neuropathy: a randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Study of the Effects of N-acetylcysteine on Inflammatory Biomarkers and Disease Activity Score in Patients with Rheumatoid Arthritis | Iranian Journal of Allergy, Asthma and Immunology [ijaai.tums.ac.ir]

- 15. bowdish.ca [bowdish.ca]

- 16. Pharmacokinetics of intravenous N-acetylcysteine in men at rest and during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. cusabio.com [cusabio.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. The Effect of N-Acetyl-Cysteine on NRF2 Antioxidant Gene Expression in Asthenoteratozoospermia Men: A Clinical Trial Study - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine [mdpi.com]

- 22. publications.ersnet.org [publications.ersnet.org]

- 23. N-acetylcysteine reduces chemokine release via inhibition of p38 MAPK in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. atsjournals.org [atsjournals.org]

- 25. merckmillipore.com [merckmillipore.com]

- 26. MTT (Assay protocol [protocols.io]

- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Cytokine Elisa [bdbiosciences.com]

- 30. benchchem.com [benchchem.com]

- 31. Western blot protocol | Abcam [abcam.com]

- 32. Methods and Protocols for Western Blot | MolecularCloud [molecularcloud.org]

The Multifaceted Interaction of N-Acetylcysteine with Reactive Oxygen Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanisms through which N-acetylcysteine (NAC), a derivative of the amino acid L-cysteine, interacts with and mitigates the effects of reactive oxygen species (ROS). NAC is one of the most widely utilized antioxidants in both clinical and experimental settings, valued for its broad cytoprotective effects. This document details its modes of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the complex biological pathways involved.

Core Mechanisms of ROS Interaction

N-acetylcysteine exerts its antioxidant effects through a combination of direct and indirect mechanisms. While often broadly labeled as a "ROS scavenger," its efficacy stems from a more complex interplay with cellular redox systems.

1.1 Indirect Action via Glutathione (GSH) Synthesis: The principal antioxidant mechanism of NAC is its role as a precursor for L-cysteine, which is the rate-limiting substrate for the synthesis of glutathione (GSH).[1][2][3] GSH is the most abundant endogenous non-enzymatic antioxidant, directly neutralizing ROS and acting as a critical cofactor for antioxidant enzymes like glutathione peroxidase (GPx). By providing a source of cysteine, NAC effectively replenishes intracellular GSH stores, thereby enhancing the cell's overall antioxidant capacity.[2][4]

1.2 Direct ROS Scavenging: NAC can directly scavenge certain types of ROS, primarily through the reactivity of its thiol (-SH) group.[5] However, its effectiveness varies significantly depending on the specific ROS. NAC is a potent scavenger of highly reactive species such as the hydroxyl radical (•OH) and hypochlorous acid (HOCl).[6][7] Conversely, its reaction rates with other key ROS, like superoxide (O2•−) and hydrogen peroxide (H2O2), are very slow, suggesting this direct scavenging role is highly specific and not the primary mechanism for protection against all forms of oxidative stress.[5][6][7]

1.3 Emerging Mechanisms: H₂S and Sulfane Sulfur Species: Recent research has uncovered a novel mechanism wherein NAC-derived cysteine is metabolized to produce hydrogen sulfide (H₂S) and subsequently sulfane sulfur species.[8] These molecules are potent antioxidants and signaling molecules in their own right. This pathway, particularly active within mitochondria, may explain many of the protective effects previously attributed solely to NAC or GSH.[8]

1.4 Modulation of Redox-Sensitive Signaling Pathways: NAC influences key signaling pathways that regulate cellular responses to oxidative stress. It can inhibit the activation of the pro-inflammatory transcription factor nuclear factor-kappa B (NF-κB) and modulate mitogen-activated protein kinases (MAPKs) like c-Jun N-terminal kinase (JNK) and p38.[2][4] This action reduces the expression of pro-inflammatory genes and contributes to its anti-inflammatory properties, which are often linked to oxidative stress.[2]

Quantitative Data on Antioxidant Efficacy

The antioxidant activity of NAC has been quantified through both direct reaction kinetics and the measurement of its effects on cellular oxidative stress markers.

In Vitro ROS Scavenging Activity

The direct reactivity of NAC with specific ROS has been determined using methods like pulse radiolysis. The second-order rate constants highlight NAC's potent activity against specific, highly damaging oxidants.

| Reactive Oxygen Species (ROS) | Second-Order Rate Constant (k) [M⁻¹s⁻¹] | Reference |

| Hydroxyl Radical (•OH) | 1.36 x 10¹⁰ | [6] |

| Hypochlorous Acid (HOCl) | 2.9 x 10⁷ | [9] |

| Hydrogen Peroxide (H₂O₂) | Slow | [6] |

| Superoxide (O₂•−) | Undetectable / Very Slow | [5][6] |

Effects on Cellular Markers of Oxidative Stress

Numerous studies have demonstrated the ability of NAC to mitigate oxidative stress in cellular and clinical settings. The following table summarizes representative findings.

| Parameter | System/Model | NAC Treatment | Outcome | Reference(s) |

| Protein Carbonyls | Volleyball Athletes (Human Study) | 1,200 mg/day for 7 days | Significantly lower in NAC group vs. Placebo | |

| Total Glutathione | Volleyball Athletes (Human Study) | 1,200 mg/day for 7 days | Significant increase post-supplementation | [10] |

| Reduced Glutathione (GSH) | Volleyball Athletes (Human Study) | 1,200 mg/day for 7 days | Significant increase post-supplementation | [10] |

| Malondialdehyde (MDA) | Meta-Analysis of Clinical Trials | Various | Significant decrease in MDA levels | [11] |

| Interleukin-8 (IL-8) | Meta-Analysis of Clinical Trials | Various | Significant decrease in IL-8 levels | [11] |

| Intracellular ROS | Murine Oligodendrocytes (in vitro) | 50 - 500 µM | Concentration-dependent decrease in H₂O₂-induced ROS | [12] |

| Intracellular GSH | LNCaP & PC-3 Cells (in vitro) | 5 mM | Significant increase in total GSH levels after 4-12 hours | [13] |

Key Experimental Protocols

Evaluating the antioxidant potential of agents like NAC involves a variety of established in vitro methodologies. Detailed below are protocols for two fundamental assays.

Protocol: Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

Objective: To quantify total intracellular ROS levels in cultured cells following treatment with an antioxidant agent and/or an oxidative stressor.

Principle: The cell-permeable DCFH-DA is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.[10][14]

Methodology:

-

Cell Seeding: Plate adherent cells (e.g., 2 x 10⁵ cells/well in a 24-well plate) and allow them to attach overnight in a 37°C, 5% CO₂ incubator.[10]

-

Treatment: Pre-treat cells with various concentrations of NAC for a specified duration (e.g., 1-4 hours). Subsequently, introduce an ROS-inducing agent (e.g., H₂O₂ or tert-butyl hydroperoxide) for the final period of incubation (e.g., 30-60 minutes). Include appropriate vehicle and positive controls.

-

Preparation of DCFH-DA Solution: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution in pre-warmed serum-free cell culture medium (e.g., DMEM) to a final working concentration of 10-25 µM.[10][14] This working solution must be protected from light.

-

Staining: Remove the treatment media from the cells and wash once with serum-free medium. Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.[10]

-

Washing: Gently remove the DCFH-DA solution. Wash the cells twice with 1x Phosphate-Buffered Saline (PBS) to remove any extracellular probe.[10]

-

Measurement: Add 1x PBS to each well. Immediately measure the fluorescence using a fluorescence microplate reader (Ex/Em: ~495/529 nm), a fluorescence microscope, or a flow cytometer.[1][14]

-

Data Analysis: Normalize the fluorescence intensity of treated samples to a protein concentration assay (e.g., BCA) or cell count. Express the results as a fold change or percentage relative to the untreated control.

Protocol: Quantification of Intracellular Glutathione (GSH and GSSG)

Objective: To measure the levels of reduced (GSH), oxidized (GSSG), and total glutathione in cell lysates to assess the impact of NAC treatment on the cellular glutathione pool.

Principle: This colorimetric assay utilizes an enzymatic recycling method. Glutathione Reductase (GR) reduces GSSG to GSH. The total GSH then reacts with 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (TNB), which is measured at 412 nm. The rate of TNB production is directly proportional to the total glutathione concentration. To measure GSSG specifically, GSH is first masked by a scavenger reagent like 2-vinylpyridine.[4][15]

Methodology:

-

Cell Culture and Treatment: Plate and treat cells with NAC as described in the previous protocol.

-

Sample Preparation:

-

Harvest cells (e.g., by scraping or trypsinization) and wash with ice-cold PBS.

-

Lyse the cells using a deproteinizing agent, such as metaphosphoric acid (MPA) or perchloric acid (PCA), to precipitate proteins.[4]

-

Centrifuge the lysate at high speed (e.g., >10,000 x g) for 10 minutes at 4°C.

-

Collect the supernatant, which contains the glutathione.

-

-

GSSG Measurement (Optional): To measure GSSG alone, take an aliquot of the supernatant and add 2-vinylpyridine to derivatize and mask the free GSH. Incubate for 1 hour at room temperature.[4]

-

Assay Reaction:

-